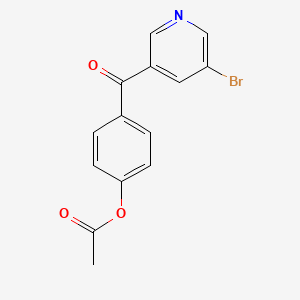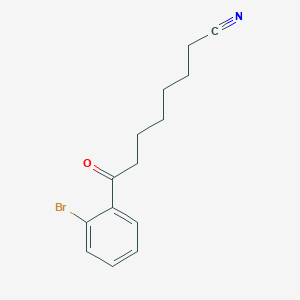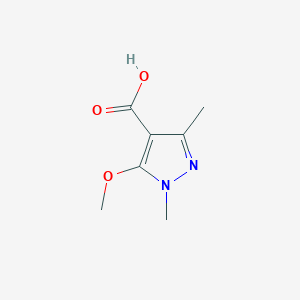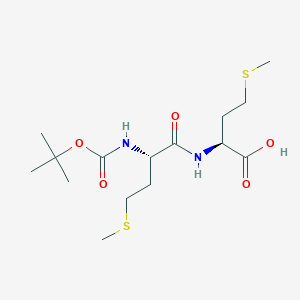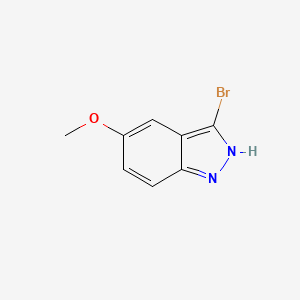
3-Bromo-5-methoxy-1H-indazole
Overview
Description
The compound "3-Bromo-5-methoxy-1H-indazole" is a derivative of indazole, which is a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 3-position and a methoxy group at the 5-position on the benzene ring distinguishes it from other indazole derivatives. This compound is of interest due to its potential as a building block for the synthesis of various biologically active molecules.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, a triazole derivative starting from p-anisic acid was prepared and used to synthesize N-bridged heterocycles, which were characterized by analytical and spectral studies . Similarly, dibromo-1H-1,2,3-triazoles were synthesized and underwent bromine to lithium exchange reactions, leading to various substituted products . These methods highlight the versatility of halogenated heterocycles as intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of a 5-bromo-1H-indazole derivative was determined, revealing two symmetry-independent molecules with no significant differences in bond lengths and angles . Another study reported the crystal structure of an oxazole derivative, which was stabilized by intramolecular hydrogen bonds and intermolecular interactions . These studies provide insights into the structural aspects of brominated heterocycles.
Chemical Reactions Analysis
The reactivity of brominated heterocycles has been explored in several studies. For instance, the synthesis of 1-alkyl(aryl)-5-methoxy(4,5-dimethoxy)-6-bromoindoles involved decarboxylation reactions to afford compounds with a free B-position, which are useful for further synthetic transformations . The bromine atom in these compounds can act as a reactive site for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocycles are influenced by their molecular structure. The presence of substituents such as bromine and methoxy groups can affect properties like solubility, melting point, and reactivity. The antifungal activity of some N-bridged heterocycles derived from a related triazole compound against a specific fungus indicates potential biological applications . Additionally, the theoretical calculations of molecular electrostatic potentials and frontier molecular orbitals of a triazole derivative provide insights into its electronic properties and potential as a nonlinear optical material .
Scientific Research Applications
1. Synthesis and Diversification
3-Bromo-5-methoxy-1H-indazole serves as a key intermediate in the synthesis of various N(1),N(2)-disubstituted-1H-indazolones, important for chemical diversification. This process includes reactions with different electrophiles and azide-alkyne cycloaddition chemistry (Conrad et al., 2011).
2. Palladium-Catalyzed Cross-Coupling Reactions
5-Bromo-3-iodoindazoles, closely related to this compound, are studied for their reactivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These reactions are significant for producing a wide range of functionalized indoles and indazoles, potentially useful as 5-HT receptor ligands (Witulski et al., 2005).
3. Inhibition and Antioxidant Activity
Indazoles, including derivatives of this compound, demonstrate significant α-glucosidase inhibition and antioxidant activity. These properties are critical in the exploration of new therapeutic agents (Mphahlele et al., 2020).
4. Novel Synthesis Methods
The compound is also used in the development of novel synthesis methods for 3-substituted indazole derivatives, enhancing the versatility of indazole-based compounds in chemical research (Welch et al., 1992).
5. IKK2 Inhibition
It plays a role in the synthesis of 1,1-dimethylethyl4-[7-(aminocarbonyl)-5-bromo-1 H-indazol-3-yl]-1-piperidinecarboxylate, identified as a potent IKK2 inhibitor. This highlights its potential in the development of therapeutic agents (Lin et al., 2008).
Mechanism of Action
Target of Action
3-Bromo-5-methoxy-1H-indazole, like other indazole derivatives, has been found to interact with various biological targets. The primary targets of this compound are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell biology, particularly in the regulation of cell cycle and volume .
Mode of Action
The compound interacts with its targets (CHK1, CHK2, and SGK) through inhibition, regulation, and/or modulation . This interaction results in the treatment of diseases induced by these kinases, such as cancer
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those regulated by CHK1, CHK2, and SGK kinases . These pathways are crucial for cell cycle regulation and volume control . By modulating these kinases, the compound can influence the progression of the cell cycle and the regulation of cell volume, which can have downstream effects on cell proliferation and survival .
Pharmacokinetics
Like other indazole derivatives, it is expected to have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of CHK1, CHK2, and SGK kinases . By inhibiting these kinases, the compound can affect cell cycle progression and cell volume regulation, potentially leading to the inhibition of cell proliferation and induction of cell death . This makes it a potential candidate for the treatment of cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and interaction with its targets . Additionally, the compound’s efficacy can be influenced by the specific cellular environment, including the presence of other signaling molecules and the state of the target kinases .
Safety and Hazards
Future Directions
Indazole-containing derivatives, including 3-Bromo-5-methoxy-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthetic approaches and exploring their biological activities .
properties
IUPAC Name |
3-bromo-5-methoxy-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFXBJKOXIFDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646303 | |
| Record name | 3-Bromo-5-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885519-30-2 | |
| Record name | 3-Bromo-5-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



